molecular formula C23H28N2O4 B14968528 N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14968528
M. Wt: 396.5 g/mol
InChI Key: DRFCHNQMUZIZIV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique structural framework. The molecule features a spiro junction between a cyclohexane ring and a dihydroisoquinoline moiety, with a furan-2-ylmethyl carboxamide group at the 4'-position and a 2-methoxyethyl substituent at the 2'-position.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-28-15-13-25-22(27)19-10-4-3-9-18(19)20(23(25)11-5-2-6-12-23)21(26)24-16-17-8-7-14-29-17/h3-4,7-10,14,20H,2,5-6,11-13,15-16H2,1H3,(H,24,26)

InChI Key

DRFCHNQMUZIZIV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Spirocyclic Analogues

Compound A: 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid ()

  • Structural Differences : Substitutes the cyclohexane ring in the target compound with a cyclopentane ring and replaces the 2-methoxyethyl group with a cyclohexyl moiety.
  • The cyclohexyl group enhances lipophilicity (predicted LogP ~3.5), whereas the 2-methoxyethyl group in the target compound introduces moderate polarity (predicted LogP ~2.8) .

Compound B: 2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()

  • Structural Differences: Features a pyrrolo[2,1-a]isoquinoline core instead of dihydroisoquinoline and incorporates a 2-methoxyphenyl group.
  • Functional Implications: The electron-withdrawing cyano group at the 3'-position and methoxyphenyl substituent may enhance π-π stacking interactions with aromatic residues in target proteins. NMR data (δ 2.30 ppm for CH3 in 13a, ) suggest similar electronic environments for methoxy groups in related compounds .

Carboxamide-Bearing Analogues

Compound C: (S)-N-(Furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide ()

  • Structural Differences: Replaces the spirocyclic isoquinoline with a tetrahydropyrazinoindole scaffold and uses arylmethyl groups (e.g., 4-methylphenyl) instead of 2-methoxyethyl.
  • Functional Implications : The arylmethyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Biological evaluations of such compounds often highlight moderate kinase inhibitory activity (e.g., IC50 ~100 nM for related indole carboxamides) .

Compound D: N-((R)-1-amino-3-(4-cyanophenyl)propan-2-yl)-2-chloro-4-methoxybenzamide ()

  • Structural Differences : Lacks the spirocyclic system but shares a methoxybenzamide moiety.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Spiro[cyclohexane-1,3'-isoquinoline] Spiro[cyclopentane-1,3'-isoquinoline] Spiro[indene-pyrrolo[2,1-a]isoquinoline] Tetrahydropyrazino[1,2-a]indole
Key Substituents 2-Methoxyethyl, furan-2-ylmethyl Cyclohexyl, carboxylic acid 2-Methoxyphenyl, cyano Arylmethyl, furan-2-ylmethyl
Molecular Weight (Da) ~415 (calculated) ~398 (reported) ~437 (reported) ~450 (reported)
Predicted LogP 2.8 3.5 3.1 3.7
Synthetic Route Likely involves HATU-mediated coupling (cf. ) Cyclohexyl Grignard addition Diazonium salt coupling (cf. ) Furfurylamine condensation

Research Findings and Pharmacological Implications

  • Methoxyethyl vs. Arylmethyl : The 2-methoxyethyl group balances hydrophilicity and flexibility, contrasting with the arylmethyl groups in Compound C, which prioritize lipophilicity for CNS penetration .

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